REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9](N[C@@H]1CCN(C2SC(C([O-])=O)=CN=2)C[C@@H]1F)=[O:10].OCC(CO)([NH3+])CO.O=S(Cl)[Cl:37]>>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9]([Cl:37])=[O:10] |f:0.1|
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Name
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3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
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Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)N[C@H]1[C@H](CN(CC1)C=1SC(=CN1)C(=O)[O-])F.OCC(CO)([NH3+])CO
|
Name
|
Intermediate 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)N[C@H]1[C@H](CN(CC1)C=1SC(=CN1)C(=O)[O-])F.OCC(CO)([NH3+])CO
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
to afford product
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |